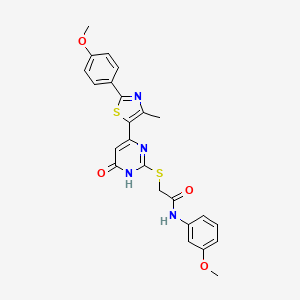

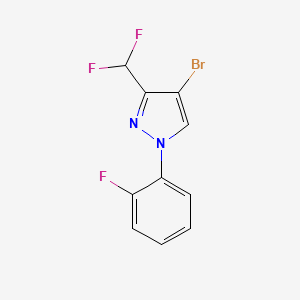

![molecular formula C7H9ClF3N3 B2832482 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride CAS No. 1358784-11-8](/img/structure/B2832482.png)

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride” is a chemical compound that is used as an intermediate in the synthesis of pharmaceuticals . It is a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of this compound involves several steps . First, ethanol and hydrazine hydrate are added, followed by the dropwise addition of 2-chloropyrazine. The pH is regulated to 6, and impurities are removed. Next, chlorobenzene and trifluoroacetic anhydride are added under stirring. The mixture is heated, and methanesulfonic acid is added into the mixed reaction solution. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH is regulated to 12, and organic phases are separated out, and impurities are removed. Finally, palladium/carbon and an ethanol solution of the product from the previous step are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride. After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis

The molecular formula of the compound is C6H7F3N4·HCl, and its molecular weight is 228.60 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include addition, pH regulation, heating, reduced pressure concentration, separation of organic phases, and removal of impurities .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point of 264 degrees Celsius (decomposition) and is soluble in methanol .Applications De Recherche Scientifique

Synthesis of Fluorinated Heterocycles 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is utilized in the synthesis of various fluorinated heterocycles. For instance, diketones with a trifluoromethyl group undergo condensation with aromatic hydrazines and other reagents, producing pyrazoles and other heterocycles, which are of great interest as building blocks in medicinal chemistry due to their utility in further functionalization (Sloop, Bumgardner, & Loehle, 2002).

Formation of Molecular Solids and Supramolecular Synthons The compound also plays a role in forming molecular solids and supramolecular synthons with various N-containing heterocycles. The analysis of these crystals reveals a vast network of hydrogen bonds and weak but highly directional interactions, contributing significantly to the assembly of larger architectures (Wang et al., 2014).

Development of Industrial Processes In industrial chemistry, it's involved in the Groebke–Blackburn–Bienaymé multicomponent reaction, efficiently leading to the preparation of 3-aminoimidazo[1,2-a]pyrazines, an important scaffold found in many drugs. The process is scalable, yielding high purity products (Baenziger, Durantie, & Mathes, 2017).

Chemical Reactivity and pH Measurement in Biological Media The compound's chemical reactivity has been explored for producing a series of trifluoromethylazoles. The determination of pKa values of these compounds through 19F NMR spectroscopy has indicated their potential use in measuring pH in biological media, marking its significance in the field of biochemical analysis (Jones, Branch, Thompson, & Threadgill, 1996).

Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-Diones Furthermore, it is instrumental in synthesizing bioactive heteroaryl thiazolidine-2,4-diones, showcasing its application in developing compounds with potential antimicrobial activities against various pathogens (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a pharmaceutical intermediate used in the synthesis of Sitagliptin , a novel antidiabetic drug . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor , which means that the primary target of this compound is the DPP-4 enzyme. This enzyme plays a crucial role in glucose metabolism by deactivating incretin hormones, which stimulate insulin secretion in response to meals .

Mode of Action

As a DPP-4 inhibitor, Sitagliptin prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which in turn helps to regulate blood glucose levels .

Biochemical Pathways

The action of Sitagliptin on the DPP-4 enzyme affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-4, Sitagliptin prolongs the action of incretin hormones, enhancing the secretion of insulin and suppressing the release of glucagon. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Pharmacokinetics

Sitagliptin is rapidly absorbed after oral administration and has a half-life that allows for once-daily dosing .

Result of Action

The result of the action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, through its role in the synthesis of Sitagliptin, is the regulation of blood glucose levels . By increasing insulin secretion and decreasing glucagon release, it helps to lower blood glucose levels, making it an effective treatment for type 2 diabetes .

Action Environment

The action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, and by extension Sitagliptin, can be influenced by various environmental factors. Additionally, factors such as pH levels and temperature can affect the stability of the compound .

Propriétés

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6;/h4,11H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQOTCIQIQNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2C(F)(F)F)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

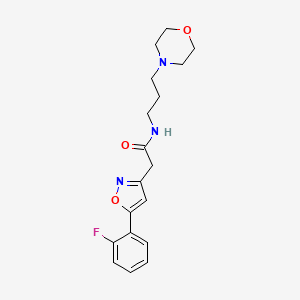

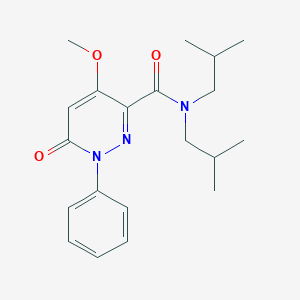

![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)

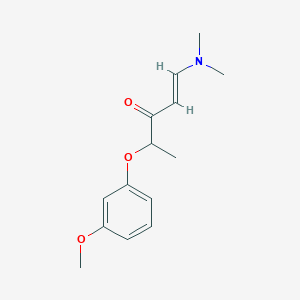

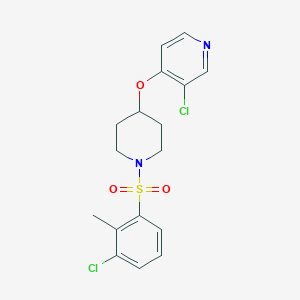

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)

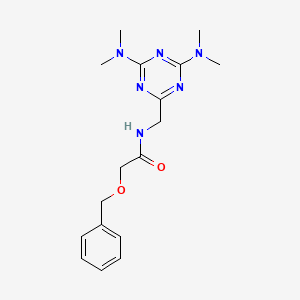

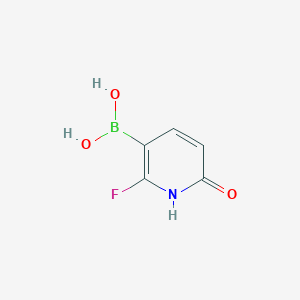

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2832422.png)